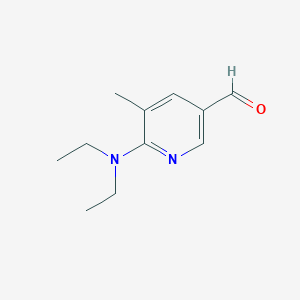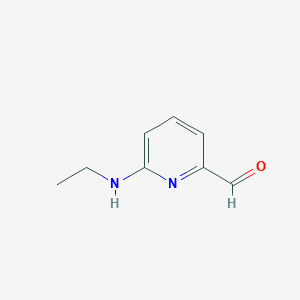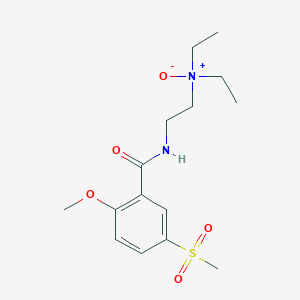
替亚普利德-N-氧化物
描述
Tiapride-N-oxide is a derivative of tiapride, a drug known for its selective blocking of dopamine D2 and D3 receptors in the brain. Tiapride is used to treat various neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly . Tiapride-N-oxide, as an N-oxide derivative, shares some of these properties but also has unique characteristics due to the presence of the N-oxide functional group.
科学研究应用
Tiapride-N-oxide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the study of N-oxide chemistry.
Biology: Investigated for its effects on biological systems, particularly its interaction with dopamine receptors.
Medicine: Explored for potential therapeutic applications, leveraging its dopamine receptor antagonism.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
Tiapride N-oxide primarily targets the dopamine D2 and D3 receptors in the brain . These receptors play a crucial role in the regulation of various neurological and psychiatric functions, including motor control, reward, and behavior.
Mode of Action
Tiapride N-oxide acts as a selective antagonist of the dopamine D2 and D3 receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby inhibiting the effects of dopamine. This selective antagonism offers an advantage over other neuroleptic drugs, which bind a range of targets .
Biochemical Pathways
By blocking the D2 and D3 receptors, Tiapride N-oxide disrupts the normal functioning of the dopaminergic pathways in the brain. This disruption can lead to a variety of effects, depending on the specific pathway and region of the brain involved. For example, it has been found to have a high degree of regional selectivity for limbic areas , which are involved in emotion, behavior, and long-term memory.
Pharmacokinetics
Tiapride N-oxide is minimally metabolized in humans, with 70% of the drug eliminated in unchanged form in the urine within 24 hours . Its half-life is approximately 2.9–3.6 hours . These properties suggest that Tiapride N-oxide has a relatively rapid onset and short duration of action, which can influence its bioavailability and dosing regimen.
Result of Action
The molecular and cellular effects of Tiapride N-oxide’s action are primarily related to its antagonism of the D2 and D3 receptors. By blocking these receptors, it can alleviate symptoms associated with hyperactivity of dopaminergic pathways, such as those seen in dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .
Action Environment
The action, efficacy, and stability of Tiapride N-oxide can be influenced by various environmental factors. For example, its absorption and elimination can be affected by factors such as the patient’s age, renal function, and concomitant medications. Furthermore, its effectiveness can be influenced by the specific pathological condition being treated and the presence of other neurological or psychiatric disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides typically involves the oxidation of tertiary nitrogen compounds. Common reagents for this oxidation include sodium percarbonate, titanium silicalite (TS-1) in the presence of hydrogen peroxide, and sodium perborate in acetic acid . These reagents facilitate the conversion of tertiary amines to their corresponding N-oxides under mild reaction conditions.
Industrial Production Methods
Industrial production of Tiapride N-oxide would likely follow similar oxidation processes, utilizing efficient and scalable methods such as the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent. This method is noted for its safety, environmental friendliness, and high efficiency .
化学反应分析
Types of Reactions
Tiapride-N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, although the N-oxide group is generally stable.
Reduction: The N-oxide group can be reduced back to the parent amine under reducing conditions.
Substitution: The presence of the N-oxide group can influence substitution reactions on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of Tiapride N-oxide would yield tiapride, while substitution reactions could introduce various functional groups onto the aromatic ring, potentially altering the pharmacological properties of the compound.
相似化合物的比较
Similar Compounds
Tiapride-N-oxide is chemically and functionally similar to other benzamide antipsychotics such as sulpiride and amisulpride . These compounds also act as dopamine receptor antagonists and are used to treat similar conditions.
Uniqueness
The presence of the N-oxide group in Tiapride N-oxide distinguishes it from its parent compound and other similar drugs. This functional group can influence the compound’s solubility, stability, and reactivity, potentially offering advantages in specific therapeutic or research applications .
属性
IUPAC Name |
N,N-diethyl-2-[(2-methoxy-5-methylsulfonylbenzoyl)amino]ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-5-17(19,6-2)10-9-16-15(18)13-11-12(23(4,20)21)7-8-14(13)22-3/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQARYRCDMYLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016162 | |
| Record name | Tiapride-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63484-11-7 | |
| Record name | Benzamide, N-(2-(diethylamino)ethyl)-2-methoxy-5-(methylsulfonyl)-, N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063484117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiapride-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXY-5-(METHYLSULFONYL)-, N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9ETC8SBH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


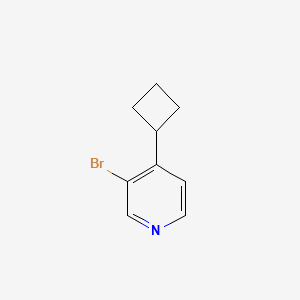
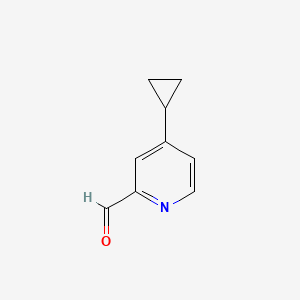
![methyl 4-chloro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B1513038.png)
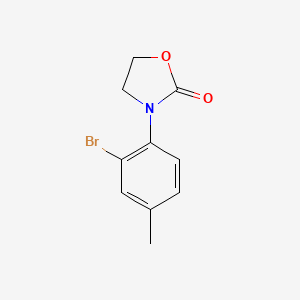
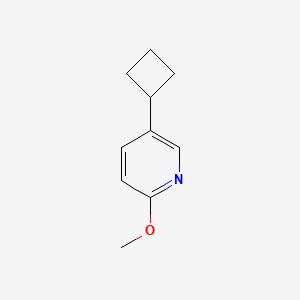
![7'-Methyl-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1513045.png)

![Ethyl 6-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1513049.png)
![5-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B1513050.png)

![tert-butyl (1H-pyrrolo[2,3-c]pyridin-5-yl)methylcarbamate](/img/structure/B1513053.png)
![7-(2-Chloro-pyridin-4-yl)-imidazo[1,2-a]pyridine](/img/structure/B1513054.png)
